molecular formula C15H13N3O B5777561 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5777561
M. Wt: 251.28 g/mol
InChI Key: YRSPWOJYEMISGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as PEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEP is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring.

Mechanism of Action

The exact mechanism of action of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have shown that 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine interacts with various molecular targets, including enzymes, receptors, and ion channels. 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to reduce inflammation, oxidative stress, and cell death. 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is its potential applications in various fields, including medicinal chemistry, neuroscience, and microbiology. 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of research is the development of new 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine and its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine in humans. Finally, 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has potential applications in the development of new antibiotics, and further research is needed to explore this possibility.

Synthesis Methods

3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-phenylethylamine with 2-chloropyridine-3-carboxylic acid, followed by the cyclization of the resulting intermediate with thionyl chloride and sodium azide. Another method involves the reaction of 2-phenylethylamine with 3-chloropyridine-2-carboxylic acid, followed by the cyclization of the resulting intermediate with hydroxylamine hydrochloride and sodium hydroxide.

Scientific Research Applications

3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

5-(2-phenylethyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-2-5-12(6-3-1)8-9-14-17-15(18-19-14)13-7-4-10-16-11-13/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSPWOJYEMISGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine

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